Avicin D - 197787-20-5

Avicin D

Catalog Number: EVT-10986162
CAS Number: 197787-20-5
Molecular Formula: C98H155NO46
Molecular Weight: 2083.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avicin D is a natural product found in Archidendron ellipticum and Acacia victoriae with data available.
Source and Classification

Avicin D is classified as a triterpenoid saponin, which are glycosides with a triterpene aglycone. This compound is extracted from the seeds of the horse chestnut tree. Triterpenoids are known for their complex structures and significant pharmacological effects, including anti-inflammatory, anti-viral, and anti-cancer activities. Avicin D specifically has been studied for its role in modulating cellular pathways involved in stress responses and apoptosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Avicin D typically involves extraction from natural sources followed by purification processes. The extraction can be performed using solvents such as methanol or ethanol to isolate the desired triterpenoid saponins from crude plant materials. Purification often employs chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure Avicin D from complex mixtures.

Molecular Structure Analysis

Structure and Data

Avicin D features a complex molecular structure characterized by multiple rings typical of triterpenoids. The molecular formula is C30H48O10C_{30}H_{48}O_{10}, and it has a molecular weight of approximately 552.7 g/mol. The structure includes several hydroxyl groups and a sugar moiety, contributing to its solubility and biological activity.

The stereochemistry of Avicin D is significant for its function, with specific configurations influencing its interaction with biological targets. The detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Avicin D undergoes various chemical reactions typical of triterpenoids, including hydrolysis and oxidation. In biological systems, it interacts with cellular components leading to the activation of stress response pathways. For instance, Avicin D has been shown to induce autophagy by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) pathway. These reactions are critical for its anti-cancer efficacy.

Additionally, studies have demonstrated that Avicin D can modulate the activity of glutathione-S-transferase and thioredoxin reductase in treated cells, indicating its role in cellular detoxification processes .

Mechanism of Action

Process and Data

The mechanism of action of Avicin D primarily involves the induction of autophagy rather than apoptosis. Upon treatment with Avicin D, cells exhibit decreased ATP levels, leading to AMPK activation. This activation results in the inhibition of mTOR signaling pathways that normally suppress autophagy.

Research indicates that Avicin D treatment leads to the conversion of LC3-I to LC3-II, a marker for autophagosome formation. Electron microscopy studies have revealed the presence of double-membrane-bound structures characteristic of autophagosomes in cells treated with Avicin D . This process is crucial for eliminating damaged organelles and proteins, thus contributing to cell death in cancerous cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Avicin D is a white crystalline solid at room temperature. It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water due to its hydrophobic triterpenoid structure.

Key physical properties include:

  • Melting Point: Approximately 220-225 °C
  • Boiling Point: Not well-defined due to decomposition before boiling
  • Solubility: Soluble in organic solvents; low aqueous solubility

Chemical properties involve stability under acidic conditions but may degrade under prolonged exposure to alkaline environments or high temperatures.

Applications

Scientific Uses

Avicin D has several potential applications in scientific research and medicine:

  • Cancer Therapy: Due to its ability to induce autophagic cell death in cancer cells, Avicin D is being investigated as a candidate for cancer treatment.
  • Cellular Stress Response Studies: Its role in activating stress response pathways makes it valuable for research into cellular metabolism and survival mechanisms.
  • Pharmacological Research: As a model compound for studying triterpenoid pharmacology, Avicin D contributes to understanding how natural products can be leveraged for therapeutic purposes.
Molecular Mechanisms of Action

Modulation of Janus Kinase-Signal Transducer and Activator of Transcription 3 Signaling Axis

Avicin D exerts profound inhibitory effects on the Janus kinase-signal transducer and activator of transcription 3 pathway, a critical signaling cascade implicated in tumor cell survival and inflammation.

Inhibition of Constitutive and Interleukin-6-Induced Signal Transducer and Activator of Transcription 3 Phosphorylation

Avicin D suppresses both constitutive and interleukin-6-induced signal transducer and activator of transcription 3 phosphorylation in multiple myeloma cell lines (U266, RPMI-8226, SKO-007). At 1 μM concentration, Avicin D reduces phospho-signal transducer and activator of transcription 3 levels by 20% within 1 hour, reaching 65-85% inhibition after 24 hours. This inhibition occurs upstream in the signaling cascade, as interleukin-6-induced signal transducer and activator of transcription 3 activation is similarly blocked [9].

Dephosphorylation Kinetics of Tyrosine 705 and Serine 727 Residues

Avicin D exhibits distinct kinetics toward signal transducer and activator of transcription 3 phosphorylation sites:

  • Tyrosine 705: Dephosphorylation initiates within 1 hour and progresses steadily
  • Serine 727: More rapid dephosphorylation observed compared to tyrosine 705Dose-response studies demonstrate complete inhibition at 0.5-1.0 μM concentrations, with serine 727 showing greater sensitivity to lower Avicin D concentrations [9].

Downstream Suppression of Signal Transducer and Activator of Transcription 3 Transcriptional Activity

Avicin D treatment significantly reduces signal transducer and activator of transcription 3 transcriptional activity, as measured by luciferase reporter assays (Ly6E signal transducer and activator of transcription 3 promoter). This suppression decreases expression of multiple signal transducer and activator of transcription 3-regulated proteins:

Table 1: Time-Dependent Suppression of Signal Transducer and Activator of Transcription 3 Target Proteins by Avicin D

ProteinFunctionReduction Timeline
Cyclin D1Cell cycle progression2-4 hours
Vascular endothelial growth factorAngiogenesis2-4 hours
Myeloid cell leukemia 1Anti-apoptotic4-8 hours
B-cell lymphoma 2Anti-apoptotic8-16 hours
SurvivinApoptosis inhibitor8-16 hours
Interleukin-6Pro-inflammatory cytokine48 hours [9]

Role in Janus Kinase 1/Janus Kinase 2 Inactivation and Protein Phosphatase-1 Activation

Avicin D induces dephosphorylation of Janus kinase 1 and Janus kinase 2, occurring concurrently with signal transducer and activator of transcription 3 dephosphorylation. This inhibition correlates with activation of protein phosphatase-1, demonstrated by:

  • Increased protein phosphatase-1 activity in Avicin D-treated cells
  • Abrogation of signal transducer and activator of transcription 3 dephosphorylation with protein phosphatase-1 inhibitorsThe mechanism involves Avicin D-induced adenosine triphosphate depletion, creating an energy-conserving cellular state favoring dephosphorylation [9].

Regulation of Glucocorticoid Receptor Signaling

Avicin D structurally resembles glucocorticoids and modulates glucocorticoid receptor function through unique mechanisms.

Competitive Binding to Glucocorticoid Receptor and Nuclear Translocation

Avicin D competes with dexamethasone for glucocorticoid receptor binding:

  • 5-fold excess reduces dexamethasone binding by 35%
  • 500-fold excess achieves 85% inhibitionThis binding induces glucocorticoid receptor phosphorylation and rapid nuclear translocation within 15 minutes, comparable to dexamethasone-induced translocation patterns. Molecular docking reveals Avicin D selectively binds the antagonist conformation of glucocorticoid receptor [1].

Dissociation of Transactivation versus Transrepression Functions

Avicin D exhibits dissociated glucocorticoid receptor modulator properties:

  • Transrepression: Maintains glucocorticoid receptor-mediated nuclear factor kappa-light-chain-enhancer of activated B cells inhibition
  • Transactivation: Fails to induce classical glucocorticoid response element-dependent transcriptionThis functional separation occurs because Avicin D binding induces a distinct glucocorticoid receptor conformation that recruits corepressors rather than coactivators to glucocorticoid response elements [1].

Antagonistic Effects on Metabolic Gene Expression (Phosphoenolpyruvate Carboxykinase, Fatty Acid Synthase)

Avicin D suppresses expression of key metabolic genes despite inducing glucocorticoid receptor nuclear translocation:

Table 2: Metabolic Gene Regulation by Avicin D versus Dexamethasone

GeneFunctionDexamethasone EffectAvicin D Effect
Phosphoenolpyruvate carboxykinaseGluconeogenesisUpregulationDownregulation
Fatty acid synthaseLipogenesisUpregulationDownregulation
Glucocorticoid response element activityTranscriptional activationStrong inductionNo activation [1]

This selective modulation occurs through disrupted coactivator recruitment to glucocorticoid response elements in metabolic gene promoters, demonstrating Avicin D's unique glucocorticoid receptor regulatory profile [1].

Redox-Dependent Post-Translational Modifications

Avicin D contains electrophilic groups that covalently modify cysteine residues, creating a novel regulatory mechanism.

Thioester Bond Formation with Cysteine Residues ("Avicinylation")

The reactive side chain of Avicin D forms reversible thioester bonds with cysteine thiol groups:

  • First demonstrated on bacterial OxyR transcription factor
  • Requires accessible cysteine residues in target proteins
  • Modifies protein function without permanent damageThis "avicinylation" represents a novel post-translational modification that alters protein conformation and activity [9] [3].

Cross-Talk Between Redox Regulation and Phosphorylation Pathways

Avicin D creates interconnected modulation of redox and phosphorylation states:

  • Thioester formation alters protein conformation and accessibility
  • Adenosine triphosphate depletion shifts kinase/phosphatase balance
  • Redox changes influence phosphorylation-sensitive signaling nodesThis dual regulation converges on critical nodes like nuclear factor erythroid 2-related factor 2 and signal transducer and activator of transcription 3 pathways [9] [5].

Modulation of Nuclear Factor Erythroid 2-Related Factor 2 and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Activity

Avicin D differentially regulates redox-sensitive transcription factors:

  • Nuclear factor erythroid 2-related factor 2: Activated through cysteine modification of Kelch-like ECH-associated protein 1, inducing antioxidant genes (heme oxygenase 1, glutathione peroxidase)
  • Nuclear factor kappa-light-chain-enhancer of activated B cells: Inhibited through disrupted inhibitor of nuclear factor kappa B kinase activation and reduced nuclear translocationThis dual action creates cytoprotective effects in normal cells while promoting pro-apoptotic signaling in transformed cells [3] [5] [9].

Lipid Raft-Mediated Apoptotic Signaling

Avicin D triggers reorganization of membrane microdomains to initiate extrinsic apoptosis.

Fas Receptor Translocation to Lipid Raft Microdomains

Avicin D induces rapid redistribution of Fas receptor into cholesterol-sphingolipid enriched lipid rafts:

  • Demonstrated in Jurkat cells using sucrose density fractionation
  • Confirmed by immunofluorescence co-localization with cholera toxin B
  • Occurs independently of Fas ligand bindingThis translocation provides a scaffold for death-inducing signaling complex assembly [3] [7].

Death-Inducing Signaling Complex Assembly and Caspase-8 Activation

Within lipid rafts, Avicin D promotes:

  • Fas clustering and recruitment of Fas-associated death domain protein
  • Caspase-8 recruitment and dimerization
  • Formation of active death-inducing signaling complex
  • Caspase-8 activation through sequential death effector domain chain assemblyCells deficient in Fas, Fas-associated death domain protein, or caspase-8 show resistance to Avicin D-induced apoptosis, confirming pathway dependence [3] [7] [4].

Cholesterol-Dependence of Fas Clustering

The mechanism requires intact lipid raft architecture:

  • Methyl-β-cyclodextrin pretreatment depletes membrane cholesterol
  • Cholesterol depletion prevents Fas redistribution to lipid rafts
  • Inhibited Fas clustering correlates with reduced Avicin D sensitivity
  • Cholesterol replenishment restores Avicin D responsivenessThis demonstrates the essential role of membrane microdomain integrity in Avicin D-induced apoptosis [3] [7].

Properties

CAS Number

197787-20-5

Product Name

Avicin D

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[(2E,6R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2E,6R)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C98H155NO46

Molecular Weight

2083.3 g/mol

InChI

InChI=1S/C98H155NO46/c1-16-93(11,127)26-18-20-45(34-101)81(125)139-75-41(4)132-87(73(122)69(75)118)145-94(12,17-2)27-19-21-44(33-100)80(124)137-57-32-98(90(126)144-89-79(68(117)62(111)50(36-103)135-89)143-86-74(123)77(141-85-72(121)66(115)61(110)49(35-102)133-85)76(42(5)131-86)140-84-71(120)63(112)51(37-104)134-84)47(30-91(57,7)8)46-22-23-54-95(13)28-25-56(92(9,10)53(95)24-29-96(54,14)97(46,15)31-55(98)107)138-82-58(99-43(6)105)65(114)64(113)52(136-82)39-129-88-78(67(116)59(108)40(3)130-88)142-83-70(119)60(109)48(106)38-128-83/h16-17,20-22,40-42,47-79,82-89,100-104,106-123,127H,1-2,18-19,23-39H2,3-15H3,(H,99,105)/b44-21+,45-20+/t40-,41-,42+,47+,48-,49-,50-,51+,52-,53+,54-,55-,56+,57+,58-,59+,60+,61-,62-,63+,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76+,77+,78-,79-,82+,83+,84+,85+,86+,87+,88-,89+,93+,94+,95+,96-,97-,98-/m1/s1

InChI Key

HKEDBKXRDHFCFB-LUAQNYIXSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C(=CCCC(C)(C=C)OC8C(C(C(C(O8)C)OC(=O)C(=CCCC(C)(C=C)O)CO)O)O)CO)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)OC1C(C(C(CO1)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)/C(=C/CC[C@](C)(C=C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)OC(=O)/C(=C/CC[C@](C)(C=C)O)/CO)O)O)/CO)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.